

Technical Master Guide: Bioavailability & Metabolism of Cyanidin-3-O-Rhamnoside Chloride

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Cyanidin-3-o-rhamnoside chloride

CAS No.: 38533-30-1

Cat. No.: B1146043

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Executive Summary: The "Rhamnose Barrier"

Cyanidin-3-O-rhamnoside (C3R) presents a unique pharmacokinetic profile distinct from its glucoside counterpart (Cyanidin-3-O-glucoside, C3G). While C3G is readily hydrolyzed by epithelial lactase-phlorizin hydrolase (LPH) or transported via SGLT1, C3R faces a metabolic bottleneck defined here as the "Rhamnose Barrier."

Mammalian systems lack the endogenous

-L-rhamnosidase enzyme required to cleave the glycosidic bond in the small intestine.^[1]

Consequently, C3R exhibits negligible proximal absorption and relies almost exclusively on colonic microbiota for hydrolysis. This shifts the pharmacokinetic focus from the parent compound (

h) to its microbial metabolites (

h), specifically protocatechuic acid (PCA) and phase II conjugates.

Physicochemical Profile

The "chloride" designation refers to the flavylium salt form used to stabilize the anthocyanin against rapid degradation and color loss.

Parameter	Specification	Technical Insight
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3- [(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromenylium;chloride	The aglycone is Cyanidin; the sugar is rhamnose. View Structure
Molecular Weight	~484.84 g/mol (Salt form)	Larger than aglycone, limiting passive diffusion.
Solubility	Water-soluble; Ethanol-soluble	High polarity prevents passive transcellular diffusion without transporters.
pH Stability	pH < 3.0: Stable Flavylium Cation (Red) pH 4–6: Unstable Carbinol Pseudobase (Colorless) pH > 7: Chalcone (Yellow/Degraded)	Critical Protocol: Biological samples must be acidified (e.g., 5% formic acid) immediately upon collection to prevent ring fission.

ADME Profile: Mechanisms of Action

Absorption: The Transporter Exclusion

Unlike glucosides, the rhamnose moiety does not fit the substrate pocket of SGLT1 (Sodium-Glucose Linked Transporter 1), which is highly specific to glucose and galactose.

- **Small Intestine:** C3R is poorly absorbed. It is not a substrate for LPH. Limited uptake may occur via Bilitranslocase (active transport) or paracellular diffusion, but efficiency is <1% compared to C3G.
- **Efflux:** Any absorbed intact C3R is subject to rapid efflux via P-glycoprotein (P-gp) and MRP2, returning it to the lumen.

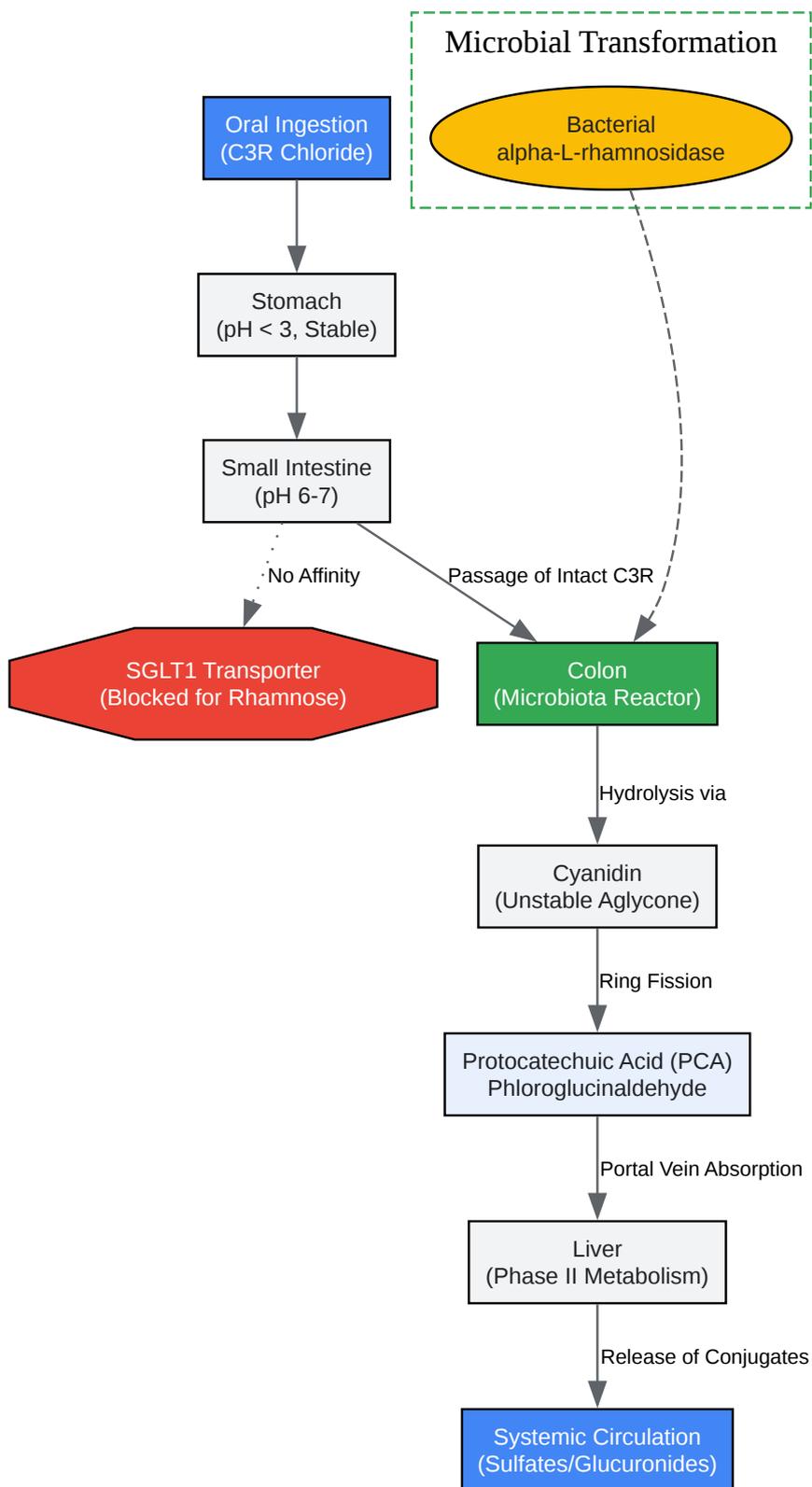
Metabolism: The Microbiota Switch

The primary metabolic activation of C3R occurs in the colon.

- Hydrolysis: Gut bacteria (specifically Bifidobacterium and Lactobacillus strains) express -L-rhamnosidase (EC 3.2.1.40).[\[1\]](#)
- Reaction:
.
- Ring Fission: The unstable cyanidin aglycone undergoes C-ring cleavage to form Protocatechuic Acid (PCA) and Phloroglucinaldehyde (PGA).
- Phase II Conjugation: Absorbed metabolites enter the liver via the portal vein and undergo glucuronidation (UGT), sulfation (SULT), and methylation (COMT).

Visualization of Metabolic Pathway

The following diagram illustrates the differential fate of C3R compared to Glucosides.



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Caption: Metabolic pathway of Cyanidin-3-rhamnoside highlighting the colonic hydrolysis bottleneck.

Pharmacokinetic Parameters

Due to the "Rhamnose Barrier," the pharmacokinetic profile is biphasic or delayed.

Parameter	Value (Approx.)	Physiological Context
(Parent)	0.5 – 1.0 h	Represents the minute fraction (<0.1%) absorbed via passive/paracellular routes.
(Parent)	< 50 nmol/L	Extremely low bioavailability compared to C3G (which can reach >100 nmol/L).
(Metabolites)	6.0 – 12.0 h	Corresponds to colonic transit time and microbial fermentation.
(Metabolites)	500 – 2000 nmol/L	PCA and Hippuric acid are the dominant circulating species.
Elimination	0.4 h (Parent)4–6 h (Metabolites)	Parent compound is rapidly cleared; metabolites persist longer.

Key Research Finding: In human plasma, C3R is often undetectable or present only in trace amounts unless specific encapsulation strategies (e.g., liposomes) are used to bypass the stomach and enhance paracellular uptake.

Experimental Protocol: LC-MS/MS Quantification

To accurately assess C3R bioavailability, researchers must differentiate between the parent compound and its metabolites.

Sample Preparation (Solid Phase Extraction)

Objective: Remove proteins and concentrate anthocyanins while maintaining the flavylum cation stability.

- Collection: Collect blood into EDTA tubes. Centrifuge immediately (1500 x g, 10 min, 4°C).
- Acidification: Mix Plasma (500 µL) with 5% Formic Acid (500 µL) to lower pH to < 2.0.
Crucial: Prevents degradation to chalcone.
- SPE Loading: Condition Waters Oasis HLB cartridges with 1 mL Methanol followed by 1 mL 0.1% Formic Acid.
- Wash: Load sample, wash with 1 mL 0.1% Formic Acid.[3]
- Elution: Elute with 500 µL Methanol containing 0.1% Formic Acid.
- Reconstitution: Evaporate under
and reconstitute in mobile phase (5% Acetonitrile/0.1% FA).

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP or Thermo TSQ).

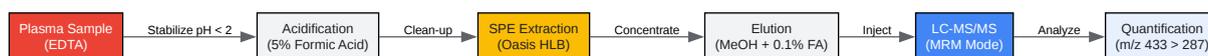
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).

Analyte	Precursor Ion ()	Product Ion ()	Collision Energy (eV)	Mechanism
Cyanidin-3-Rhamnoside	433.1	287.0 (Cyanidin)	25	Loss of Rhamnose (-146 Da)
Cyanidin (Aglycone)	287.0	213.0 / 137.0	35	Ring Fragmentation
Protocatechuic Acid	153.0	109.0	20	Decarboxylation

Note: C3R is detected in Positive Ion Mode (

), while phenolic acid metabolites (PCA) are often better detected in Negative Ion Mode ().

Workflow Diagram



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Caption: Validated workflow for the extraction and quantification of C3R from biological matrices.

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